molecular formula C18H23BrN2O B15341187 Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide CAS No. 3131-75-7

Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide

Cat. No.: B15341187
CAS No.: 3131-75-7
M. Wt: 363.3 g/mol
InChI Key: DMAQJKVRHQMEHB-UHFFFAOYSA-N
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Description

Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide is a quaternary ammonium compound characterized by a phenethyl group, a phenylcarbamoyl-methyl substituent, and two methyl groups attached to a central nitrogen atom, with bromide as the counterion. The compound’s bulky aromatic substituents suggest applications in catalysis, ionic liquids, or surfactant systems, though experimental data remain sparse .

Properties

CAS No.

3131-75-7

Molecular Formula

C18H23BrN2O

Molecular Weight

363.3 g/mol

IUPAC Name

(2-anilino-2-oxoethyl)-dimethyl-(2-phenylethyl)azanium;bromide

InChI

InChI=1S/C18H22N2O.BrH/c1-20(2,14-13-16-9-5-3-6-10-16)15-18(21)19-17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3;1H

InChI Key

DMAQJKVRHQMEHB-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide typically involves the reaction of dimethylphenethylamine with phenyl isocyanate, followed by quaternization with methyl bromide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation reactions can produce corresponding oxidized derivatives.

Scientific Research Applications

Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide has a wide range of scientific research applications:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Table 1: Structural Features of Related Compounds

Compound Name Key Structural Features Molecular Weight Reference ID
Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide Phenethyl, phenylcarbamoyl-methyl, and two methyl groups on N⁺; Br⁻ counterion Not reported
Trimethylphenylammonium bromide Phenyl and three methyl groups on N⁺; Br⁻ counterion 216.122 g/mol
(Ferrocenylmethyl)dimethylammonium bromide Ferrocenylmethyl and two methyl groups on N⁺; Br⁻ counterion 354.07 g/mol
Cetyltrimethylammonium bromide (CTAB) Cetyl (C₁₆H₃₃) and three methyl groups on N⁺; Br⁻ counterion 364.45 g/mol
3-(Dimethylcarbamoyloxy)phenyltrimethylammonium bromide Phenyl with dimethylcarbamoyloxy substituent and three methyl groups on N⁺; Br⁻ counterion 337.25 g/mol

Key Observations :

  • Compared to CTAB, the absence of a long alkyl chain in the target compound suggests lower surfactant activity but better solubility in polar solvents .
  • The ferrocene-containing analog () exhibits redox-active properties, which are absent in the target compound due to its purely organic substituents .

Physicochemical Properties

Table 2: Key Properties of Selected Compounds

Compound Name Melting Point (°C) Solubility Stability Notes Reference ID
This compound Not reported Likely polar solvents (DMF, DMSO) Susceptible to hydrolysis at high pH
Trimethylphenylammonium bromide 230–235 Water, ethanol Stable up to 300°C; hygroscopic
CTAB 237–243 Water, methanol Forms micelles above critical micelle concentration (CMC)
(Ferrocenylmethyl)dimethylammonium bromide 190–195 (dec.) Chloroform, acetone Air-stable; redox-active

Key Observations :

  • The phenylcarbamoyl group in the target compound may enhance thermal stability compared to CTAB but reduce solubility in water due to increased hydrophobicity .
  • Hydrogen-bonding interactions between the carbamoyl group and bromide counterion could influence crystal packing, as seen in ferrocene analogs .

Table 3: Functional Roles in Research and Industry

Compound Name Primary Applications Unique Characteristics Reference ID
This compound Potential use in ionic liquids, phase-transfer catalysis Hydrogen-bond donor capacity from carbamoyl group
Trimethylphenylammonium bromide Organic synthesis (quaternizing agent), electrolyte studies High thermal stability; simple structure
CTAB Surfactant, nanoparticle synthesis, DNA extraction Micelle formation; cationic charge at neutral pH
(Ferrocenylmethyl)dimethylammonium bromide Electrochemistry, redox-active materials Ferrocene-mediated electron transfer

Key Observations :

  • The target compound’s carbamoyl group may enable applications in asymmetric catalysis or as a chiral template, unlike CTAB or Trimethylphenylammonium bromide .
  • Unlike ferrocene-containing analogs, the target compound lacks redox activity, limiting its utility in electrochemical applications .

Q & A

Q. What are the recommended methods for synthesizing Dimethylphenethyl((phenylcarbamoyl)methyl)ammonium bromide in laboratory settings?

A common approach involves quaternization reactions between tertiary amines and alkyl halides. For example, reacting dimethylphenethylamine with a brominated phenylcarbamoyl methyl derivative under anhydrous conditions at 60–80°C for 12–24 hours. Purification typically employs recrystallization from ethanol/water mixtures or column chromatography. Ensure inert atmospheres (e.g., nitrogen) to prevent side reactions, and monitor progress via TLC or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying the quaternary ammonium structure and substituent positions. Aromatic protons in the phenylcarbamoyl group appear as distinct multiplets (~6.8–7.5 ppm), while the ammonium methyl groups resonate as singlets (~3.0–3.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis provides definitive structural confirmation, including bond lengths and angles (e.g., P–C distances in analogous phosphonium salts range from 1.78–1.82 Å) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-Br]+^+ peak) .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
  • Storage : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent moisture absorption and decomposition .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s reactivity under varying pH and temperature conditions?

  • pH-Dependent Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C, 40°C, and 60°C. Track bromide ion release using ion chromatography.
  • Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (e.g., exothermic peaks >200°C may indicate instability) .
  • Reactivity with Nucleophiles : Test reactions with thiols or amines in polar aprotic solvents (e.g., DMF) under controlled conditions .

Q. How should researchers address contradictory data in studies of the compound’s biological activity?

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK-293, HeLa) to rule out cell-specific effects.
  • Impurity Analysis : Use LC-MS to verify compound purity (>98%) and identify potential by-products (e.g., hydrolyzed intermediates).
  • Mechanistic Studies : Employ fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) to confirm hypothesized targets .

Q. What computational modeling approaches are suitable for predicting this compound’s interactions with biological targets?

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to acetylcholine-binding proteins, leveraging crystal structures from the Protein Data Bank (PDB).
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of hydrogen bonds with key residues (e.g., Tyr190, Trp143) .

Methodological Considerations

Q. What strategies optimize the compound’s solubility for in vitro assays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) in aqueous buffers. For higher concentrations, employ cyclodextrin-based solubilization.
  • Sonication : Brief sonication (10–15 sec pulses) enhances dispersion in PBS or DMEM .

Q. How can researchers validate the compound’s role in modulating ion channel activity?

  • Electrophysiology : Perform whole-cell patch-clamp experiments on transfected CHO cells expressing human nAChRs. Measure current inhibition (%) at varying concentrations (1 nM–10 µM).
  • Radioligand Binding : Compete with 3^3H-epibatidine to determine IC50_{50} values .

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